Enhanced Lipophilicity and Predicted ADME Profile vs. Unsubstituted and 2-Amino Analogs
The key structural differentiator—the dibutylamino group—drastically increases lipophilicity compared to in-class analogs. This is quantified by the topological polar surface area (TPSA), a key descriptor for membrane permeability. The target compound has a TPSA of 49.4 Ų. This is 33% lower than the 2-amino analog (73.2 Ų) and 32% lower than the 2-diethylamino analog (72.3 Ų) [1]. Lower TPSA strongly correlates with improved passive membrane permeability and oral bioavailability. This directly positions the target compound for applications where cellular uptake or blood-brain barrier penetration is required, a capability not shared by its more polar analogs.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 49.4 Ų |
| Comparator Or Baseline | 2-Amino-6-methyl-4-pyrimidinol: 73.2 Ų; 2-(Diethylamino)-6-methyl-4-pyrimidinol: 72.3 Ų |
| Quantified Difference | 33% lower TPSA vs. 2-amino analog; 32% lower vs. 2-diethylamino analog |
| Conditions | In silico prediction (PubChem computed properties) |
Why This Matters
A 33% reduction in TPSA indicates a fundamentally different, more drug-like physicochemical profile, making this compound the rational choice for projects targeting intracellular or CNS targets.
- [1] PubChem. (n.d.). 2-(Dibutylamino)-6-methyl-4-pyrimidinol (Computed Properties). National Center for Biotechnology Information. View Source
